

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Vertilmicin Sulfate

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Compound of Interest		
Compound Name:	Vertilmicin sulfate	
Cat. No.:	B12370549	Get Quote

Introduction

Vertilmicin is a novel semisynthetic aminoglycoside antibiotic with a structure similar to netilmicin, distinguished by a methyl group at the C-6' position.[1] It exhibits potent, broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[2][3] This guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of **Vertilmicin sulfate**, intended for researchers, scientists, and professionals in drug development.

Pharmacokinetics

The pharmacokinetic profile of Vertilmicin has been investigated in preclinical animal models, including rats and dogs, to characterize its absorption, distribution, metabolism, and excretion (ADME).

Absorption and Distribution Following a single intramuscular administration, Vertilmicin is rapidly absorbed, with peak serum concentrations (Tmax) observed at 0.63 hours in rats and 0.58 hours in dogs.[4] The drug is widely distributed into various tissues after intravenous administration in rats, with the highest concentrations found in the kidney and the lowest in the brain.[4] The plasma protein binding of Vertilmicin is relatively low, measured at 22.7% in rats and 20.4% in dogs.



Metabolism and Excretion The primary route of elimination for Vertilmicin is renal excretion. In rats receiving a single intravenous dose of 20 mg/kg, approximately 81.1% of the administered dose was excreted in the urine within 48 hours. Fecal and biliary excretion were minor pathways, accounting for only 3.12% and 1.44% of the dose, respectively. The pharmacokinetic behavior of Vertilmicin in rats was found to be dose-dependent with intravenous administration.

Pharmacokinetic Parameters The following tables summarize the key pharmacokinetic parameters of Vertilmicin in rats and dogs.

Table 1: Pharmacokinetic Parameters of Vertilmicin in Rats and Dogs Following a Single Intramuscular Administration

Parameter	Rat	Dog
Tmax (h)	0.63	0.58
Plasma Protein Binding (%)	22.7	20.4

Table 2: Pharmacokinetic Parameters of Vertilmicin in Dogs Following a Single 10 mg/kg Dose

Administration Route	t1/2 (h)
Intravenous	0.83
Intramuscular	0.85

Experimental Protocols: Pharmacokinetic Studies

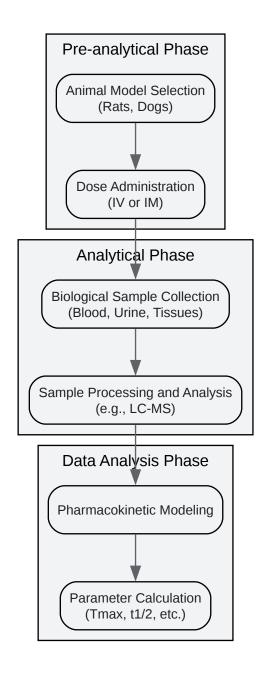
- Animal Models: Studies were conducted in rats and dogs to evaluate the pharmacokinetics of Vertilmicin.
- Administration: Vertilmicin was administered either intravenously or intramuscularly. For
 intravenous administration in rats, dosages of 10, 20, and 40 mg/kg were used. For both
 intravenous and intramuscular administration in dogs, a dose of 10 mg/kg was used.
- Sample Collection: Blood, urine, feces, and bile samples were collected at various time points to determine the concentration of Vertilmicin. Tissue samples were also collected from



rats after intravenous dosing to assess tissue distribution.

- Analysis: The concentration of Vertilmicin in the collected samples was likely determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS), although the specific method is not detailed in the provided search results.
- Pharmacokinetic Analysis: The collected data was used to calculate key pharmacokinetic parameters, including Tmax, t1/2, and plasma protein binding.

Pharmacokinetics Experimental Workflow





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Caption: Workflow for a typical preclinical pharmacokinetic study.

Pharmacodynamics

Vertilmicin has demonstrated potent in vivo antibacterial activity against a range of Grampositive and Gram-negative bacteria in various animal infection models.

In Vivo Efficacy In mouse systemic infection models, subcutaneously administered Vertilmicin showed high efficacy against infections caused by Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, and Enterococcus faecalis. The therapeutic efficacy of Vertilmicin was generally comparable to that of netilmicin and superior to gentamicin. Furthermore, its effectiveness was confirmed in local infection models, including rabbit skin burn infections and mouse ascending urinary tract infections.

Table 3: 50% Effective Doses (ED50) of Subcutaneously Administered Vertilmicin in Mouse Systemic Infection Models

Bacterial Species	Strain	ED50 (mg/kg)
Escherichia coli	ATCC 25922	0.82
9612	0.67	
1515	0.63	_
Klebsiella pneumoniae	0.18 - 0.29	_
Staphylococcus aureus	0.25 - 0.99	_
Enterococcus faecalis	4.35 - 7.11	_

Experimental Protocols: Pharmacodynamic Studies

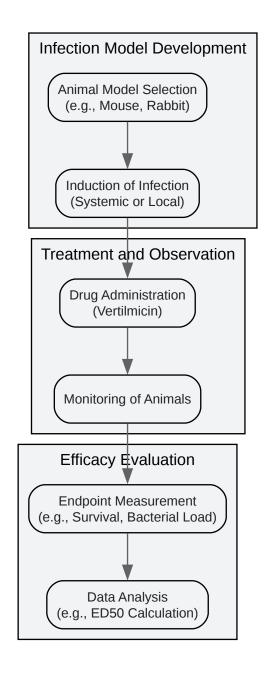
- Mouse Systemic Infection Model:
 - Mice were infected with various bacterial strains, including E. coli, K. pneumoniae, S. aureus, and E. faecalis.



- Vertilmicin was administered subcutaneously at different doses.
- The efficacy was evaluated by determining the 50% effective dose (ED50), which is the dose required to protect 50% of the infected mice from death.
- · Rabbit Skin Burn Infection Model:
 - A skin burn was induced on rabbits, which was then infected with bacteria.
 - Vertilmicin was administered to assess its therapeutic effect on the local infection.
- Mouse Ascending Urinary Tract Infection Model:
 - A urinary tract infection was induced in mice.
 - The efficacy of Vertilmicin in treating this infection was evaluated.

Pharmacodynamics Experimental Workflow





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Caption: Workflow for a typical in vivo pharmacodynamic study.

Mechanism of Action

As an aminoglycoside, Vertilmicin's mechanism of action is presumed to be similar to other antibiotics in this class, such as netilmicin. Aminoglycosides exert their bactericidal effect by inhibiting bacterial protein synthesis.





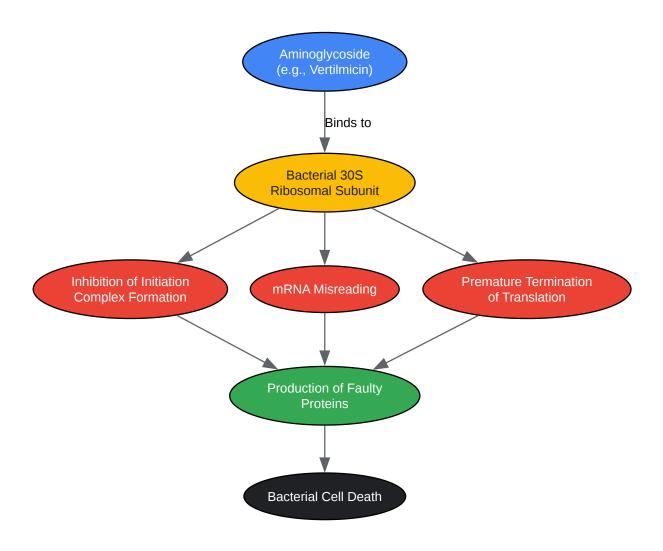


The proposed mechanism involves the following steps:

- Binding to the 30S Ribosomal Subunit: Aminoglycosides irreversibly bind to the 16S rRNA and S12 protein of the bacterial 30S ribosomal subunit.
- Interference with Protein Synthesis: This binding disrupts protein synthesis in several ways:
 - It interferes with the formation of the initiation complex between mRNA and the ribosome.
 - It causes misreading of the mRNA template, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.
 - It can lead to premature termination of translation.
- Bacterial Cell Death: The production of non-functional or faulty proteins ultimately leads to bacterial cell death.

Signaling Pathway of Aminoglycoside Action



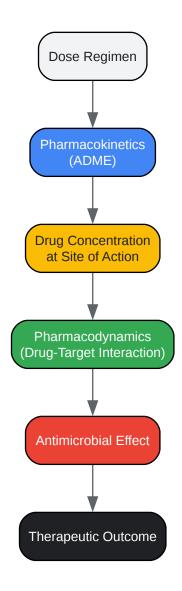


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Caption: Mechanism of action of aminoglycoside antibiotics.

Relationship between Pharmacokinetics, Pharmacodynamics, and Therapeutic Outcome





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Caption: The interplay of PK/PD in determining therapeutic efficacy.

Conclusion

Vertilmicin sulfate is a promising new aminoglycoside antibiotic with favorable pharmacokinetic and pharmacodynamic properties. It demonstrates rapid absorption, wide tissue distribution, and primary elimination through renal excretion. Its potent in vivo bactericidal activity against a broad spectrum of pathogens, coupled with an efficacy profile comparable or superior to existing aminoglycosides like netilmicin and gentamicin, highlights its potential as a valuable therapeutic agent for the treatment of severe bacterial infections. Further clinical studies are warranted to fully elucidate its clinical utility and safety profile in humans.



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